Amlodipine is a dihydropyridine derivative classified as a calcium channel blocker. [, ] It exhibits a strong affinity for the dihydropyridine binding site on L-type calcium channels. [] In scientific research, Amlodipine is primarily utilized for its influence on vascular smooth muscle cells, making it valuable for studying cardiovascular processes and related conditions. []
Future Directions
Investigating Enantiomer-Specific Effects: Further research is needed to understand the distinct pharmacological activities and potential advantages of the S-(-)-Amlodipine enantiomer. [] This could lead to the development of more selective and potentially safer therapeutic interventions.
Elucidating the Role of Amlodipine in Specific Cardiovascular Conditions: Investigating the detailed mechanisms by which Amlodipine influences conditions like atherosclerosis, heart failure, and stroke could provide valuable insights for targeted therapies. [, , , ]
Exploring Potential Benefits Beyond Blood Pressure Control: Given its antioxidant and anti-inflammatory properties, [] research can explore Amlodipine's potential in other areas like neuroprotection, kidney disease, and metabolic disorders.
Optimizing Combination Therapies: Further studies are needed to determine the most effective and safe combinations of Amlodipine with other medications, considering individual patient characteristics and potential drug interactions. [, , , , ]
Personalized Medicine Approaches: Investigating the impact of genetic variations on Amlodipine's efficacy and safety could pave the way for personalized treatment strategies. [] This approach aims to maximize therapeutic benefits while minimizing the risk of adverse effects.
Related Compounds
Cilnidipine
Compound Description: Cilnidipine is a long-acting calcium channel blocker prescribed to treat hypertension. It exhibits a slow onset but prolonged antihypertensive action, similar to Amlodipine [, ].
Relevance: Cilnidipine belongs to the same dihydropyridine calcium channel blocker class as Amlodipine. While both are efficacious in controlling blood pressure, Cilnidipine demonstrates a better tolerability profile with a lower incidence of adverse drug reactions, particularly ankle edema, palpitations, and weight gain []. Research suggests that Cilnidipine, as an N/L-type calcium channel blocker, might cause less activation of the renin-angiotensin system compared to Amlodipine, a conventional L-type channel blocker, potentially offering superior organ protection and antialbuminuric effects [].
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. Although structurally similar to Amlodipine, it differs in its pharmacokinetic and pharmacodynamic profile, exhibiting a more rapid onset and shorter duration of action [].
Relevance: Both Nifedipine and Amlodipine are dihydropyridine calcium channel blockers, but their binding kinetics differ, resulting in different durations of action []. While Amlodipine's prolonged action makes it suitable for once-daily dosing, Nifedipine, especially in its short-acting formulations, has raised concerns about potential adverse effects in patients with ischemic heart disease []. Nifedipine GITS, a long-acting formulation, has demonstrated anti-atherosclerotic effects similar to Amlodipine in clinical trials [].
Lacidipine
Compound Description: Lacidipine is a long-acting dihydropyridine calcium channel blocker used in managing hypertension. It has been shown to possess anti-atherosclerotic properties [].
Relevance: Like Amlodipine, Lacidipine belongs to the dihydropyridine calcium channel blocker class and shares its efficacy in treating hypertension. Both compounds are recognized for their anti-atherosclerotic effects. Specifically, Lacidipine has demonstrated efficacy in reducing the progression of intima-media thickness in clinical studies, supporting its role as an anti-atherosclerotic agent, similar to Amlodipine [].
Verapamil
Compound Description: Verapamil is a calcium channel blocker classified as a phenylalkylamine. Unlike dihydropyridine CCBs, Verapamil exhibits a heart-rate-lowering effect and has potential benefits in managing specific cardiovascular conditions such as post-myocardial infarction and diabetic nephropathy [].
Relevance: While both are calcium antagonists, Verapamil and Amlodipine differ in their classification, pharmacodynamic effects, and recommended uses. Amlodipine, a dihydropyridine CCB, primarily exerts its effects through vasodilation. Conversely, Verapamil, a non-dihydropyridine CCB, predominantly acts by slowing heart rate, making it potentially more suitable for conditions where heart rate control is crucial [, ].
Diltiazem
Compound Description: Diltiazem is a benzothiazepine calcium channel blocker used for hypertension and other cardiovascular conditions. It is known for its heart rate-lowering effects [].
Valsartan
Compound Description: Valsartan is an angiotensin II receptor blocker used to treat hypertension and heart failure. It is often prescribed as a combination therapy with other antihypertensive drugs [, , ].
Relevance: Valsartan and Amlodipine, while both antihypertensive agents, target different pathways to control blood pressure. Amlodipine, as a calcium channel blocker, primarily promotes vasodilation. In contrast, Valsartan, as an angiotensin II receptor blocker, inhibits the actions of angiotensin II, a hormone that constricts blood vessels. Clinical studies have compared the efficacy of Amlodipine and Valsartan in managing hypertension, with some indicating a greater blood pressure reduction with Amlodipine [, ]. Notably, a study demonstrated that a combination of Valsartan and Amlodipine provided enhanced protection against salt-induced brain injury in hypertensive rats compared to either drug alone [].
Olmesartan
Compound Description: Olmesartan is an angiotensin II receptor blocker used to treat hypertension. It is often combined with other antihypertensive medications for better blood pressure control [, ].
Relevance: Like Valsartan, Olmesartan operates as an angiotensin II receptor blocker, offering an alternative mechanism to Amlodipine's calcium channel blockade for managing hypertension. Combining Olmesartan with Amlodipine in a single-pill formulation has demonstrated superior blood pressure reduction compared to either drug alone in clinical trials, highlighting the potential benefits of combining different antihypertensive classes for enhanced efficacy [].
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure. Clinical trials have investigated its efficacy in combination with other antihypertensive agents [, ].
Relevance: Benazepril, as an ACE inhibitor, provides a different mechanism for blood pressure control compared to Amlodipine. While Amlodipine directly induces vasodilation, Benazepril works by inhibiting the formation of angiotensin II, a hormone that constricts blood vessels. A clinical trial, ACCOMPLISH, found that a combination of Benazepril and Amlodipine was more effective in preventing cardiovascular events in high-risk hypertensive patients compared to a combination of Benazepril and Hydrochlorothiazide [].
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic widely used as a first-line treatment for hypertension [, , ].
Relevance: Hydrochlorothiazide operates through a distinct mechanism from Amlodipine. While Amlodipine primarily reduces blood pressure through vasodilation, Hydrochlorothiazide lowers blood pressure by increasing urine output, thereby reducing blood volume. Although both are effective antihypertensive agents, clinical trials have suggested that Amlodipine might be associated with a more favorable lipid profile and potentially lower liver enzyme levels compared to Hydrochlorothiazide [].
Lisinopril
Compound Description: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor commonly used to manage hypertension, heart failure, and to improve survival following a heart attack [].
Relevance: Lisinopril, being an ACE inhibitor, offers a different mechanism of action compared to Amlodipine, which is a calcium channel blocker. While Amlodipine primarily promotes vasodilation, Lisinopril works by inhibiting the formation of angiotensin II, a hormone that constricts blood vessels. Fixed-dose combinations of Amlodipine with either Lisinopril or Valsartan are commonly used in patients with coronary heart disease and hypertension [].
Fluvastatin
Compound Description: Fluvastatin is a statin medication used to lower cholesterol levels in the blood [].
Relevance: Fluvastatin, belonging to the statin class, operates through a different mechanism compared to Amlodipine. Fluvastatin inhibits the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis, thereby lowering cholesterol levels. In contrast, Amlodipine primarily acts as a calcium channel blocker, leading to vasodilation and blood pressure reduction. Research suggests that combining L-amlodipine with Fluvastatin may have synergistic effects in preventing hypertension development [].
Atorvastatin
Compound Description: Atorvastatin is a statin medication used to lower cholesterol levels in individuals with high cholesterol or at risk of cardiovascular disease [].
S-Amlodipine
Compound Description: S-Amlodipine is the pharmacologically active enantiomer of the racemic drug Amlodipine. It exhibits more potent calcium channel blocking activity compared to its R-enantiomer [, , ].
Relevance: S-Amlodipine is directly related to Amlodipine as its purified active enantiomer. While Amlodipine, as a racemic mixture, contains both S- and R-enantiomers, research indicates that S-Amlodipine is primarily responsible for the drug's therapeutic effects []. Consequently, S-Amlodipine is formulated as a single enantiomer drug to enhance efficacy and potentially minimize adverse effects associated with the inactive R-enantiomer.
Amiloride
Compound Description: Amiloride is a potassium-sparing diuretic used in combination with other medications to treat hypertension and heart failure. It helps to reduce blood pressure by promoting the excretion of sodium and water while retaining potassium [].
Relevance: Amiloride and Amlodipine represent different classes of antihypertensive agents, each working through distinct mechanisms. While Amlodipine primarily causes vasodilation, Amiloride acts as a diuretic, increasing urine output to lower blood volume and, consequently, blood pressure. Although both medications can be used in combination to treat hypertension, a study indicated that Amlodipine combined with Telmisartan might be more effective in improving the function and structure of large arteries compared to Amlodipine combined with Amiloride, suggesting a potentially greater benefit in delaying atherosclerosis progression [].
Telmisartan
Compound Description: Telmisartan is an angiotensin II receptor blocker commonly prescribed to manage hypertension. Like other drugs in its class, it acts by blocking the action of angiotensin II, a hormone that constricts blood vessels [, ].
Relevance: Telmisartan, as an angiotensin II receptor blocker, provides an alternative mechanism for blood pressure control compared to Amlodipine, a calcium channel blocker. A study comparing the effects of Amlodipine combined with Telmisartan versus Amlodipine combined with Amiloride on carotid atherosclerosis in hypertensive patients suggested that while both combinations effectively lower blood pressure, the Amlodipine-Telmisartan combination might offer a greater benefit in delaying atherosclerosis progression due to its superior effects on large artery function and structure [].
Source and Classification
Amlodipine belongs to the class of dihydropyridine calcium channel blockers. It is specifically identified as 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine. The compound is typically marketed in its besylate salt form, known as amlodipine besylate, which enhances its solubility and bioavailability. Amlodipine is recognized for its efficacy in lowering blood pressure and managing angina by inhibiting calcium influx into vascular smooth muscle and cardiac muscle cells.
Synthesis Analysis
The synthesis of amlodipine involves several key steps and intermediates. One notable method includes the reaction of 2-chlorobenzaldehyde with methyl 3-aminocrotonate and an amino-protected aminoethoxy-methylacetoacetate. The process typically follows these stages:
Formation of Phthalyl Amlodipine: This is achieved by reacting phthalyl amlodipine with methylamine in an aqueous solution to yield the amlodipine base.
Preparation of Amlodipine Besylate: The base is then reacted with phenylsulfonic acid in a controlled environment to form the besylate salt.
The reaction conditions, including temperature, solvent choice (often alcohol), and molar ratios of reactants, are critical for optimizing yield and purity. For instance, using a molar ratio of 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate to 3-aminobutene acid methyl esters greater than 3 minimizes by-product impurities.
Molecular Structure Analysis
Amlodipine has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The key features include:
Dihydropyridine Ring: This core structure is essential for the drug's activity as a calcium channel blocker.
Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring enhances lipophilicity and binding affinity.
Ethoxy and Amino Groups: These groups facilitate interaction with calcium channels.
The molecular formula for amlodipine is C20H25ClN2O5, with a molecular weight of approximately 408.88 g/mol. Its three-dimensional configuration allows it to effectively bind to calcium channels in vascular smooth muscle cells.
Chemical Reactions Analysis
Amlodipine participates in various chemical reactions during its synthesis and metabolism. Key reactions include:
Nucleophilic Substitution: The formation of the dihydropyridine ring involves nucleophilic attack by amino groups on electrophilic centers.
Hydrolysis: During metabolic processes, amlodipine undergoes hydrolysis leading to various metabolites which are primarily pyridine derivatives.
Enzymatic Reactions: Recent studies have explored enzymatic synthesis methods to create amlodipine derivatives with potential therapeutic applications against parasites such as Trypanosoma cruzi.
Mechanism of Action
Amlodipine exerts its pharmacological effects primarily through the inhibition of voltage-gated calcium channels in vascular smooth muscle and cardiac tissues. This action leads to:
Vasodilation: By preventing calcium entry into cells, amlodipine causes relaxation of smooth muscle, resulting in decreased peripheral vascular resistance.
Reduced Cardiac Workload: Lowering systemic vascular resistance reduces the workload on the heart, making it beneficial for patients with angina.
The onset of action typically occurs within 6 to 12 hours after administration, with effects lasting up to 24 hours due to its long half-life.
Physical and Chemical Properties Analysis
Amlodipine exhibits several important physical and chemical properties:
Solubility: Amlodipine besylate is highly soluble in water compared to its base form, enhancing its bioavailability.
Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
Melting Point: Amlodipine besylate has a melting point around 170°C.
These properties are crucial for formulation development and ensuring effective delivery in clinical settings.
Applications
Amlodipine's primary application is in treating hypertension and angina pectoris. Additionally, research has expanded its potential uses:
Antiparasitic Agents: Recent studies have synthesized amlodipine derivatives that show promise against Trypanosoma cruzi, indicating potential applications beyond cardiovascular diseases.
Nanocomposite Formulations: Combining amlodipine with biopolymers like chitosan has been explored to enhance solubility and drug release profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
APC-0576 is an (S,S)-isomer which inhibits NF-kappaB-dependent gene activation. APC-0576 may prevent pro-inflammatory cytokine-induced chemokine production in human endothelial cells.
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Apcin is an inhibitor of the E3 ligase activity of the mitotic anaphase-promoting complex/cyclosome (APC/C). Apcin competitively binds to Cdc20 and prevents substrate interaction and ubiquitylation required for continuation of mitosis. Apcin enhances the effect of the APC/C inhibitor N-4-tosyl-L-arginine methyl ester (TAME;) and its prodrug, proTAME, leading to an increase in the number of cells in mitosis, a longer mitotic duration, and greater stabilization of cyclin B1, cycB1-NT, securin, and cyclin A2.1 Apcin, in combination with proTAME, synergistically increases apoptosis in multiple myeloma cells. Apcin is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C). It acts by blocking mitotic exit and being synergistically amplified by co-addition of Ts-Arg-OMe.